molecular formula C23H23BrN2O4S B297221 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

Numéro de catalogue B297221
Poids moléculaire: 503.4 g/mol
Clé InChI: ZYKBCNZRSOKUKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986142 is currently being studied for its potential therapeutic effects in various autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By blocking TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha), which are implicated in the pathogenesis of autoimmune diseases. In addition, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of TYK2 activity
- Reduction in cytokine signaling and inflammation
- Promotion of anti-inflammatory cytokine production
- Modulation of immune cell function
- Improvement in clinical symptoms in patients with psoriasis and other autoimmune diseases

Avantages Et Limitations Des Expériences En Laboratoire

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to inhibit multiple cytokine signaling pathways. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and administration.

Orientations Futures

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, including:
- Further preclinical studies to investigate its mechanism of action and potential therapeutic effects in other autoimmune diseases
- Clinical trials to evaluate its safety and efficacy in larger patient populations
- Combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members
- Development of more potent and selective TYK2 inhibitors
- Investigation of the long-term safety and potential side effects of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in patients with autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form 4-(4-methylbenzylamino)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyphenylacetic acid to form 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide. The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Applications De Recherche Scientifique

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been the subject of several preclinical and clinical studies to investigate its potential therapeutic effects. In a preclinical study, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to inhibit the activity of TYK2 and other JAK family members, leading to a reduction in cytokine signaling and inflammation. In a phase 1 clinical trial, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to be well-tolerated and showed promising results in patients with psoriasis. Further clinical trials are currently underway to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in various autoimmune diseases.

Propriétés

Formule moléculaire

C23H23BrN2O4S

Poids moléculaire

503.4 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-17-6-8-18(9-7-17)15-26(31(28,29)22-12-10-19(24)11-13-22)16-23(27)25-20-4-3-5-21(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

Clé InChI

ZYKBCNZRSOKUKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.